(5-Chloro-2-(trifluoromethyl)phenyl)methanol

Physical chemistry Solid-state properties Handling and formulation

This 5-chloro-2-(trifluoromethyl)benzyl alcohol is a non-interchangeable regioisomeric intermediate (CAS 261763-21-7) whose 2-CF₃/5-Cl substitution pattern dictates unique reactivity in cross-coupling and nucleophilic aromatic substitution — the 3-chloro or 4-chloro positional isomers cannot substitute. Documented as a direct precursor to 5-Chloro-2-(trifluoromethyl)benzaldehyde (CAS 90381-07-0) via PCC oxidation and as a building block for Suzuki-Miyaura biaryl coupling to generate fluorinated drug-like libraries. The electron-withdrawing trifluoromethyl and chloro groups also enable incorporation into functional polymers requiring enhanced thermal stability and chemical resistance. Available from research to bulk quantities with full QC documentation.

Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
CAS No. 261763-21-7
Cat. No. B1586994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-(trifluoromethyl)phenyl)methanol
CAS261763-21-7
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CO)C(F)(F)F
InChIInChI=1S/C8H6ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2
InChIKeyLUMJBVGPYBBQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS 261763-21-7): A Regioisomerically Defined Building Block for Halogenated Aromatics


(5-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS 261763-21-7) is a halogenated benzyl alcohol derivative characterized by a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position on the phenyl ring . This specific substitution pattern imparts distinct physicochemical properties, including a boiling point of 225.3±35.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ [1]. The compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research .

Why 5-Chloro-2-(trifluoromethyl)phenylmethanol Cannot Be Interchanged with Other Chloro-Trifluoromethylbenzyl Alcohols


Despite sharing the same molecular formula (C₈H₆ClF₃O) and molecular weight (210.58 g/mol), the regioisomeric substitution pattern of (5-Chloro-2-(trifluoromethyl)phenyl)methanol dictates its unique physical state, reactivity, and utility. Simple substitution with a positional isomer, such as the 2-chloro-5-(trifluoromethyl) variant (CAS 64372-62-9), is not possible due to significant differences in physical state at standard conditions, which impacts handling, purification, and formulation [1]. Furthermore, the distinct electron-withdrawing effects of the 2-CF₃ and 5-Cl groups influence reactivity in subsequent synthetic steps, such as nucleophilic aromatic substitution or cross-coupling reactions, making it a non-interchangeable intermediate [2].

Quantitative Differentiation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol from Closest Analogs


Physical State and Melting Point Differentiation from 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a liquid at room temperature, as indicated by the absence of a reported melting point in authoritative databases [1]. In contrast, its closest positional isomer, 2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9), is a crystalline solid with a reported melting point range of 57-60°C [2]. This difference in physical state is a direct consequence of the altered intermolecular forces arising from the regioisomeric substitution.

Physical chemistry Solid-state properties Handling and formulation

Aqueous Solubility Parity with 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

While physically distinct, (5-Chloro-2-(trifluoromethyl)phenyl)methanol shares a comparable aqueous solubility profile with its 2-chloro-5-(trifluoromethyl) isomer. The target compound has a reported solubility of 0.23 mg/mL . The comparator, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is also reported to have the same aqueous solubility of 0.23 mg/mL . This indicates that the regioisomeric change does not substantially alter the compound's overall hydrophobicity.

Solubility Pharmaceutical chemistry Pre-formulation

Boiling Point Difference Compared to 4-Chloro-2-(trifluoromethyl)benzyl Alcohol

The boiling point of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is 225.3±35.0 °C at 760 mmHg [1]. This is notably higher than the boiling point of another regioisomer, 4-Chloro-2-(trifluoromethyl)benzyl alcohol (CAS 773872-13-2), which has a predicted boiling point of 214.2±35.0 °C . This ~11°C difference in boiling point is a quantifiable distinction that arises from the specific placement of the chloro and trifluoromethyl groups.

Physical chemistry Purification Distillation

Strategic Application Scenarios for (5-Chloro-2-(trifluoromethyl)phenyl)methanol in Chemical Synthesis


Synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a direct precursor for the synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde (CAS 90381-07-0) via oxidation. A documented procedure uses pyridinium chlorochromate (PCC) in dichloromethane to achieve this transformation . This aldehyde is a valuable intermediate for further derivatization, including in pharmaceutical synthesis as described in patent WO2006/44454 [1].

Precursor for Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used as a starting material to generate more complex biaryl structures. For instance, its derivative, 4-chloro-2-iodo-1-(trifluoromethyl)benzene, serves as a coupling partner in Suzuki-Miyaura reactions to synthesize substituted pyridines, such as 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine [2]. This highlights its utility in constructing libraries of fluorinated, drug-like molecules.

Functional Material and Polymer Synthesis

As a benzyl alcohol derivative with strong electron-withdrawing substituents (5-Cl, 2-CF₃), this compound serves as a precursor for introducing trifluoromethyl and chloro groups into polymer backbones or functional materials . The specific substitution pattern is designed to enhance thermal stability and chemical resistance of the resulting materials, making it a strategic choice for materials science applications.

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